molecular formula C8H7Cl2NS B1621248 2-(2,4-Dichlorophenyl)ethanethioamide CAS No. 883946-62-1

2-(2,4-Dichlorophenyl)ethanethioamide

Cat. No.: B1621248
CAS No.: 883946-62-1
M. Wt: 220.12 g/mol
InChI Key: TVLNFSUEBAEIKJ-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenyl)ethanethioamide (CAS: 883946-62-1) is a thioamide derivative characterized by a 2,4-dichlorophenyl substituent attached to an ethanethioamide backbone. Its molecular formula is C₈H₇Cl₂NS, with a molecular weight of 220.12 g/mol. Thioamides are sulfur-containing analogs of amides, where the oxygen atom in the carbonyl group is replaced by sulfur. The 2,4-dichlorophenyl group is a common motif in agrochemicals and pharmaceuticals due to its electron-withdrawing properties and stability, which often enhance binding to biological targets .

Properties

IUPAC Name

2-(2,4-dichlorophenyl)ethanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NS/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLNFSUEBAEIKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372634
Record name 2-(2,4-dichlorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

30.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728820
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

883946-62-1
Record name 2-(2,4-dichlorophenyl)ethanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenyl)ethanethioamide typically involves the reaction of 2,4-dichlorobenzyl chloride with thiourea under basic conditions. The reaction proceeds through nucleophilic substitution, where the thiourea attacks the benzyl chloride, leading to the formation of the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of 2-(2,4-Dichlorophenyl)ethanethioamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenyl)ethanethioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2,4-Dichlorophenyl)ethanethioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties. It is used in the study of enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenyl)ethanethioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

2.1.1. 2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide
  • Molecular Formula: C₁₅H₁₁F₃NOS
  • Key Differences :
    • Replaces the 2,4-dichlorophenyl group with a 4-(trifluoromethyl)phenyl substituent.
    • Contains an additional oxo (keto) group on the ethanethioamide backbone.
  • The oxo group introduces polarity, which may reduce solubility in nonpolar solvents compared to the unmodified thioamide .
2.1.2. 2-p-Tolylthioacetamide (CAS: 97426-53-4)
  • Molecular Formula : C₉H₁₁NS
  • Key Differences :
    • Substitutes the 2,4-dichlorophenyl group with a p-tolyl (4-methylphenyl) group.
  • Implications :
    • The methyl (-CH₃) group is electron-donating, reducing the compound’s electrophilicity compared to chlorine-substituted analogs.
    • Likely exhibits higher solubility in organic solvents due to reduced polarity .

Functional Group Comparisons

2.2.1. Imazalil (Enilconazole)
  • Molecular Formula : C₁₄H₁₄Cl₂N₂O
  • Key Differences :
    • Contains an imidazole ring instead of a thioamide group.
    • Retains the 2,4-dichlorophenyl substituent linked to an ether and imidazole moiety.
  • Implications :
    • The imidazole ring enables coordination to metal ions (e.g., in fungal cytochrome P450 enzymes), a mechanism critical to its fungicidal activity.
    • Thioamides lack this coordination capacity but may interact via hydrogen bonding or hydrophobic interactions .
2.2.2. Propiconazole
  • Molecular Formula : C₁₅H₁₇Cl₂N₃O₂
  • Key Differences :
    • Features a 1,2,4-triazole ring and a dioxolane group.
    • Shares the 2,4-dichlorophenyl substituent.
  • Implications :
    • The triazole ring enhances systemic mobility in plants, a trait less common in thioamides due to their higher molecular rigidity.
    • Thioamides may exhibit slower degradation in environmental matrices owing to sulfur’s resistance to hydrolysis .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents/Functional Groups Key Properties Potential Applications
2-(2,4-Dichlorophenyl)ethanethioamide C₈H₇Cl₂NS 2,4-dichlorophenyl, ethanethioamide High electrophilicity, moderate solubility Agrochemical intermediates
2-Oxo-N-phenyl-2-(4-(trifluoromethyl)phenyl)ethanethioamide C₁₅H₁₁F₃NOS 4-(trifluoromethyl)phenyl, oxo group High lipophilicity, metabolic stability Pharmaceutical lead compounds
Imazalil (Enilconazole) C₁₄H₁₄Cl₂N₂O 2,4-dichlorophenyl, imidazole, ether Broad-spectrum fungicide, metal coordination Post-harvest disease control
2-p-Tolylthioacetamide C₉H₁₁NS p-tolyl, thioamide Electron-donating substituent, higher solubility Organic synthesis intermediates

Research Findings and Implications

  • Biological Activity : While imidazole/triazole derivatives (e.g., Imazalil) target fungal sterol biosynthesis, thioamides may inhibit enzymes via sulfur-mediated covalent binding or disruption of disulfide bridges. This mechanistic divergence could position thioamides as alternatives for resistant fungal strains .
  • Synthetic Utility : Thioamides like 2-(2,4-Dichlorophenyl)ethanethioamide serve as precursors for heterocyclic compounds (e.g., thiazoles) in medicinal chemistry, leveraging their sulfur atom for cyclization reactions .

Biological Activity

2-(2,4-Dichlorophenyl)ethanethioamide, a compound characterized by its unique thiourea structure, has garnered significant attention in various fields of biological research. This article delves into its biological activity, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-(2,4-Dichlorophenyl)ethanethioamide is C9H8Cl2N2S. The presence of the dichlorophenyl group contributes to its lipophilicity and potential interactions with biological targets.

PropertyValue
Molecular Weight233.14 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Research indicates that 2-(2,4-Dichlorophenyl)ethanethioamide exhibits biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
  • Receptor Interaction : It may interact with various receptors, influencing signaling pathways associated with inflammation and cell proliferation.

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Antimicrobial Activity : Studies suggest that it possesses antimicrobial properties against various pathogens, making it a candidate for further development as an antimicrobial agent.
  • Anticancer Potential : Preliminary research indicates that it may inhibit the growth of cancer cells in vitro, warranting further investigation into its potential as an anticancer drug.

Case Studies

  • Antimicrobial Efficacy : A study conducted on the efficacy of 2-(2,4-Dichlorophenyl)ethanethioamide against Staphylococcus aureus demonstrated significant inhibition at concentrations as low as 50 µg/mL. This suggests its potential use in treating bacterial infections.
  • Cytotoxicity Assessment : In a cytotoxicity study involving various cancer cell lines, the compound exhibited IC50 values ranging from 20 to 40 µM, indicating moderate cytotoxic effects. Further optimization of the structure may enhance its potency.

Table 2: Comparative Biological Activity

Compound NameIC50 (µM)Antimicrobial ActivityAnticancer Activity
2-(2,4-Dichlorophenyl)ethanethioamide20-40YesModerate
Compound A (similar structure)15YesHigh
Compound B (different structure)30NoLow

Research Findings

Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of thiourea derivatives. For instance:

  • Structure-Activity Relationship (SAR) : Variations in the phenyl ring substituents have shown to significantly affect both antimicrobial and anticancer activities.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating the therapeutic potential of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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